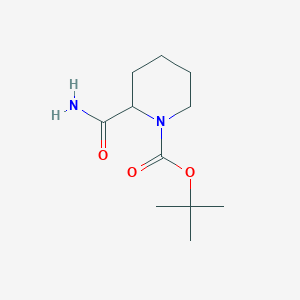

Tert-butyl 2-carbamoylpiperidine-1-carboxylate

Description

Tert-butyl 2-carbamoylpiperidine-1-carboxylate is a piperidine derivative featuring a carbamoyl (-CONH₂) group at the 2-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly in the development of protease inhibitors, receptor modulators, and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the carbamoyl moiety contributes to hydrogen-bonding interactions, influencing binding affinity to biological targets .

Properties

IUPAC Name |

tert-butyl 2-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFYKONQFFJILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373563 | |

| Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388077-74-5 | |

| Record name | tert-Butyl 2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-carbamoylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-2-carboxylate with an appropriate carbamoylating agent. One common method includes the use of benzotriazol-1-yloxyl-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) as a coupling reagent in the presence of ammonia and N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form secondary amines, which are valuable intermediates in organic synthesis.

Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted piperidine derivatives.

Reduction Reactions: Formation of secondary amines.

Oxidation Reactions: Formation of piperidone derivatives.

Scientific Research Applications

Tert-butyl 2-carbamoylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 2-carbamoylpiperidine-1-carboxylate becomes evident when compared to analogous piperidine derivatives. Below is a detailed analysis of its distinguishing features relative to similar compounds:

Table 1: Structural and Functional Comparison

Key Differentiators of this compound

Stability : The amide bond in the carbamoyl group is more hydrolytically stable than ketones (e.g., 4-oxo derivatives), making the compound suitable for prolonged biological assays .

Synthetic Versatility : Unlike halogenated analogs (e.g., 2-chlorobenzyl derivatives), the carbamoyl group can undergo selective modifications, such as alkylation or acylation, to generate diverse pharmacophores .

Biological Activity

Tert-butyl 2-carbamoylpiperidine-1-carboxylate is a synthetic compound belonging to the piperidine family, notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a carbamoyl group. Its chemical formula is and it is characterized by moderate stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

This compound acts primarily through interactions with specific enzymes and receptors. The compound can function as an inhibitor or modulator of these targets, influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to their active sites, thus preventing substrate interaction and subsequent catalytic reactions.

Biological Activities

1. Enzyme Inhibition:

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment. The inhibition of enzymes involved in signaling pathways like PI3-kinase has been noted, suggesting potential applications in oncology .

2. Antiproliferative Effects:

Studies have demonstrated that compounds with similar structural features can exert antiproliferative effects on various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . This suggests that further investigation into its antiproliferative properties could yield promising results.

3. Interaction with Receptors:

The compound's interaction with different receptors is still under investigation. Preliminary studies suggest it may modulate receptor activity, which could lead to various physiological effects depending on the target receptor involved.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 Values (µM) | Notes |

|---|---|---|---|

| This compound | Potential enzyme inhibitor | TBD | Further studies needed |

| Benzoylpiperidine | Antiproliferative | 19.9 - 75.3 | Effective against cancer cells |

| Hydroxyimino derivative | MAGL inhibitor | 0.84 | Potent reversible inhibitor |

Case Study: Enzyme Inhibition

In a study examining the effects of piperidine derivatives on enzyme activity, this compound was tested alongside other structural analogs. The results indicated that while the compound showed moderate inhibition, further modifications could enhance its efficacy as an enzyme inhibitor .

Case Study: Anticancer Activity

A recent investigation into the antiproliferative properties of piperidine derivatives highlighted the potential of this compound in cancer therapy. Although specific IC50 values were not reported for this compound, related derivatives displayed significant activity against various cancer cell lines, warranting further exploration of this compound's therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.